molecular formula C11H9ClN2O3 B2371043 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one CAS No. 2219376-48-2

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one

Cat. No.: B2371043
CAS No.: 2219376-48-2
M. Wt: 252.65
InChI Key: MZCVOLVUIJSODY-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one is a heterocyclic compound that features a pyridinone core substituted with a chloro group at the 5-position and a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinone derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-4-one: Similar structure but with a different position of the carbonyl group.

    5-Chloro-1-(2-aminophenyl)-2,3-dihydropyridin-6-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

5-chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-4-3-7-13(11(8)15)9-5-1-2-6-10(9)14(16)17/h1-2,4-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVOLVUIJSODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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